2-Deoxy-2-bromomannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

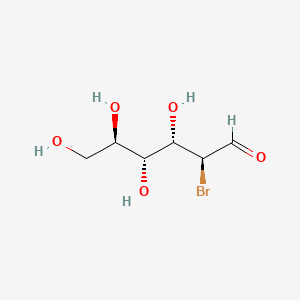

2-Deoxy-2-bromomannose, also known as this compound, is a useful research compound. Its molecular formula is C6H11BrO5 and its molecular weight is 243.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-deoxy-2-bromomannose typically involves the bromination of mannose derivatives. A significant method includes the hydrolysis of specific brominated intermediates, yielding high radiochemical yields suitable for further biological studies. The synthesis process has been documented to achieve yields around 72% for the final product, showcasing its efficiency in laboratory settings .

Biological Activities

Antiviral Properties

Recent studies have indicated that derivatives of 2-deoxy-D-glucose, which share structural similarities with this compound, exhibit antiviral properties by inhibiting glycolysis and enhancing mitochondrial function. This mechanism can restrict viral replication, making it a candidate for treating viral infections such as COVID-19 .

Anticancer Applications

The compound has shown promise as an adjunct in cancer therapy. Research indicates that this compound can enhance the effects of radiotherapy by selectively increasing radiation-induced damage in tumor cells while protecting normal cells. This differential effect is believed to stem from its ability to inhibit glycolysis in cancer cells, which typically rely on high glucose metabolism for growth . Clinical trials have demonstrated improved survival rates and quality of life for patients receiving combined treatments involving this compound .

Case Studies

Case Study: Treatment of Gliomas

A clinical trial involving patients with gliomas demonstrated that administering this compound alongside radiotherapy resulted in significant tumor reduction and improved patient outcomes without severe side effects. The study highlighted the compound's potential as a radiosensitizer, enhancing the efficacy of radiation therapy .

Case Study: COVID-19 Treatment

In India, a clinical trial approved the use of a related compound, 2-deoxy-D-glucose, for COVID-19 treatment. The results indicated that patients receiving this treatment required less supplemental oxygen and showed reduced viral loads . Although not directly involving this compound, these findings suggest similar potential applications.

Summary Table of Applications

Propriétés

Numéro CAS |

4887-22-3 |

|---|---|

Formule moléculaire |

C6H11BrO5 |

Poids moléculaire |

243.05 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-2-bromo-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11BrO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

Clé InChI |

YAPCSXVBUDCKGB-KVTDHHQDSA-N |

SMILES |

C(C(C(C(C(C=O)Br)O)O)O)O |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@@H](C=O)Br)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C=O)Br)O)O)O)O |

Key on ui other cas no. |

4887-22-3 |

Synonymes |

2-deoxy-2-bromo-D-mannose 2-deoxy-2-bromomannose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.